Litronesib

KSP inhibitor Phase 2 clinical trial cancer therapy

Litronesib is the optimal KSP inhibitor for translational oncology programs requiring validated PK/PD modeling, cross-ethnic PK bridging data, and the most extensive clinical schedule optimization dataset among Eg5-targeting agents. Unlike ispinesib or filanesib, litronesib provides quantitatively characterized exposure-dependent pHH3 biomarker modulation (0.125–16 mg/m²/day), two validated Phase 2 regimens with documented neutropenia mitigation strategies via prophylactic pegfilgrastim, and ethnic PK comparability between Japanese and Western populations. Its allosteric binding mode and SAC-dependent mechanism enable precise comparative studies versus ATP-competitive KSP inhibitors.

Molecular Formula C23H37N5O4S2
Molecular Weight 511.7 g/mol
CAS No. 910634-41-2
Cat. No. B1684022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLitronesib
CAS910634-41-2
Synonymslitronesib;  Eg5 KinesinRelated Motor Protein Inhibitor LY2523355;  Code name: LY2523355;  KF 89617.
Molecular FormulaC23H37N5O4S2
Molecular Weight511.7 g/mol
Structural Identifiers
SMILESCCNCCS(=O)(=O)NCC1(N(N=C(S1)NC(=O)C(C)(C)C)C(=O)C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C23H37N5O4S2/c1-8-24-14-15-34(31,32)25-16-23(17-12-10-9-11-13-17)28(19(30)22(5,6)7)27-20(33-23)26-18(29)21(2,3)4/h9-13,24-25H,8,14-16H2,1-7H3,(H,26,27,29)/t23-/m0/s1
InChIKeyYVAFBXLHPINSIK-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Litronesib (CAS 910634-41-2) Procurement Guide: Product Overview and KSP Inhibitor Classification


Litronesib (LY2523355; KF-89617) is a small-molecule, selective allosteric inhibitor of the mitotic kinesin Eg5 (also known as KIF11 or kinesin spindle protein, KSP), with the molecular formula C₂₃H₃₇N₅O₄S₂ and a molecular weight of 511.7 g/mol [1]. As a kinesin spindle protein inhibitor, litronesib disrupts bipolar spindle formation during mitosis, leading to mitotic arrest and apoptosis in actively dividing tumor cells [1][2]. Litronesib has been investigated in Phase 1 and Phase 2 clinical trials for multiple solid tumor indications and hematologic malignancies, representing one of the clinically most advanced Eg5-targeting agents [2].

Litronesib Procurement: Why Generic KSP Inhibitor Substitution Is Not Scientifically Justified


Kinesin spindle protein inhibitors represent a structurally and pharmacologically diverse class of antimitotic agents with substantial inter-compound variation in binding kinetics, potency, and clinical tolerability. Litronesib, ispinesib, and filanesib all target Eg5/KIF11, yet they exhibit distinct chemical scaffolds, allosteric binding sites, ATP-competition mechanisms, and dose-limiting toxicity profiles that preclude interchangeable use [1]. The regulatory and scientific decision to select litronesib over ispinesib or filanesib for a given research program must be informed by quantitative differences in clinical dosing, neutropenia management requirements, pharmacokinetic/pharmacodynamic relationships, and the extent of human safety data. The following evidence guide provides the comparator-grounded, quantitative differentiation necessary for informed procurement and experimental design.

Litronesib Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Clinical Development Advancement: Litronesib Phase 2 Completion Versus Ispinesib and Filanesib

Litronesib is among a select group of KSP inhibitors that have completed Phase 2 clinical evaluation, a milestone shared with filanesib and ispinesib [1][2]. However, while litronesib has seven completed trials and a defined Phase 2 recommended dose established through extensive Phase 1 dose-escalation, ispinesib Phase 2 trials in multiple solid tumor indications demonstrated limited cytotoxic effect at the doses used, and filanesib development has focused primarily on hematologic malignancies rather than broad solid tumor indications [1][2][3][4]. This differential in the breadth and outcome of Phase 2 evaluation directly impacts the utility of existing human data for research planning.

KSP inhibitor Phase 2 clinical trial cancer therapy clinical development stage

Litronesib Clinical Tolerability: Neutropenia Management and G-CSF Requirement Profile

In litronesib Phase 1 studies, neutropenia was the primary dose-limiting toxicity (DLT), occurring with 100% frequency of treatment-related neutropenia and leukopenia, with Grade 4 neutropenia observed in 83% of Japanese patients at doses up to 5 mg/m²/day; all patients at 4 and 5 mg/m²/day required G-CSF support [1][2]. Prophylactic pegfilgrastim enabled dose escalation to 6–8 mg/m²/day but introduced mucositis and stomatitis as emergent toxicities [2]. In contrast, filanesib Phase 1 studies identified neutropenia as DLT but with a different schedule-dependent pattern requiring alternative G-CSF strategies; ispinesib dose escalation was limited by neutropenia without the same degree of successful G-CSF-mediated dose optimization [3].

neutropenia dose-limiting toxicity G-CSF support clinical safety

Litronesib Pharmacokinetic-Pharmacodynamic (PK/PD) Relationship: Exposure-Dependent pHH3 Modulation

Litronesib demonstrates a quantitatively defined, exposure-dependent increase in phosphohistone H3 (pHH3) expression in both tumor and skin biopsies, establishing a validated pharmacodynamic biomarker for target engagement [1]. Dose-dependent increases in litronesib plasma exposure were observed with minor intra- and inter-cycle accumulation, and this exposure directly correlated with pHH3 elevation [1]. In contrast, while filanesib also induces pHH3 increases as a PD marker, the published PK/PD correlation for litronesib includes detailed dose-exposure-response modeling across multiple schedules (0.125–16 mg/m²/day), providing superior quantitative granularity for translational research [1][2]. Ispinesib PK/PD data are less extensively characterized in published Phase 1 reports [3].

pharmacokinetics pharmacodynamics pHH3 biomarker PK/PD modeling

Litronesib Dosing Schedule Optimization: Multiple Regimen Evaluation and Phase 2 Recommended Dose

Litronesib Phase 1 studies systematically evaluated five distinct administration schedules across a 21-day cycle, including Days 1-2-3, Days 1-5-9, Days 1-8, Days 1-5, and Days 1-4, with or without pegfilgrastim support [1]. This comprehensive schedule optimization resulted in two Phase 2 recommended regimens: 6 mg/m²/day on Days 1, 2, 3 plus pegfilgrastim, and 8 mg/m²/day on Days 1, 5, 9 plus pegfilgrastim [1]. In contrast, ispinesib Phase 2 dosing was established at 18 mg/m² every 21 days as a single infusion without the same degree of schedule diversification, and filanesib Phase 2 dosing varies by indication and combination partner [2][3]. Litronesib's rigorous schedule evaluation provides researchers with validated, multi-regimen dosing options grounded in extensive human PK and tolerability data.

dose optimization Phase 2 recommended dose administration schedule clinical pharmacology

Litronesib Target Selectivity: Allosteric Eg5 Inhibition with Sustained SAC Activation Requirement

Litronesib is a selective allosteric inhibitor of Eg5, distinguishing it mechanistically from ATP-competitive KSP inhibitors such as filanesib (uncompetitive with respect to ATP) . Litronesib at 25 nM induces cancer cell death during mitotic arrest, a process that requires sustained activation of the spindle assembly checkpoint (SAC) . This SAC dependency represents a mechanistic differentiation from earlier KSP inhibitors like monastrol (Eg5 IC₅₀ ~14 μM), which exhibit weaker potency and different binding kinetics [1]. Ispinesib (SB-715992) exhibits a Ki app of 1.7 nM, while filanesib shows an IC₅₀ of 6 nM for human KSP [2]. Although direct IC₅₀ comparison for litronesib under identical assay conditions is not available in the primary literature, its allosteric binding mode and SAC-dependent killing mechanism provide a distinct pharmacological profile relative to ATP-competitive agents.

allosteric inhibitor spindle assembly checkpoint mitotic arrest target engagement

Litronesib Ethnic PK Bridging: Japanese and Western Population Exposure Comparability

Litronesib is one of the few KSP inhibitors with published ethnic pharmacokinetic bridging data demonstrating PK parameter similarity between Japanese and Western patient populations [1]. The Phase 1 study in Japanese patients with advanced solid tumors showed that litronesib exposure increased dose-dependently and that PK parameters were similar to those observed in Western populations [1]. The recommended dose for Japanese patients was determined to be 5 mg/m²/day with therapeutic G-CSF use, closely aligning with Western Phase 2 dose recommendations (6 mg/m²/day) [1][2]. In contrast, published ethnic PK bridging data for ispinesib and filanesib are substantially more limited or absent from the peer-reviewed literature [3].

ethnic PK bridging pharmacokinetics Japanese patients Western patients population PK

Litronesib Optimal Research Application Scenarios Based on Evidence-Based Differentiation


Preclinical Oncology Studies Requiring Validated PK/PD Biomarker Correlation

Litronesib is the preferred KSP inhibitor for preclinical studies that require robust PK/PD modeling and target engagement confirmation via pHH3 modulation. The exposure-dependent pHH3 increase in tumor and skin biopsies has been quantitatively characterized across a 0.125–16 mg/m²/day dose range, with dose-dependent plasma exposure and minor intra- and inter-cycle accumulation documented in Phase 1 studies [1]. This validated biomarker relationship enables precise dose-response correlation in xenograft and PDX models, reducing experimental variability relative to KSP inhibitors lacking comparable PK/PD characterization. Researchers designing translational studies with pharmacodynamic endpoints should prioritize litronesib for its established exposure-response framework [1].

Translational Research Requiring Multi-Indication Solid Tumor Data Across Ethnic Populations

Litronesib is the KSP inhibitor of choice for translational programs spanning multiple solid tumor indications and requiring cross-ethnic PK validation. The compound has completed Phase 2 evaluation in ovarian, non-small cell lung, prostate, colorectal, gastroesophageal, and head and neck cancers, providing a broader solid tumor clinical dataset than filanesib (which focuses primarily on multiple myeloma) [1][2]. Additionally, published ethnic PK bridging data confirm litronesib exposure comparability between Japanese and Western populations, with recommended doses differing by less than 20% (5 vs. 6 mg/m²/day) [3][4]. This ethnic PK validation is unique among clinical-stage KSP inhibitors and supports global research applicability [4].

Investigational Studies of KSP Inhibitor Schedule Dependency and Neutropenia Management

Litronesib provides an unparalleled dataset for researchers investigating KSP inhibitor schedule dependency and neutropenia mitigation strategies. Five distinct administration schedules were systematically evaluated in Phase 1 studies, generating two validated Phase 2 regimens (6 mg/m²/day Days 1–3 plus pegfilgrastim; 8 mg/m²/day Days 1, 5, 9 plus pegfilgrastim) [1]. The requirement for G-CSF support at all therapeutic dose levels (100% at doses ≥4 mg/m²/day) and the successful dose escalation enabled by prophylactic pegfilgrastim (from 5 to 6–8 mg/m²/day, a 20–60% increase) are quantitatively documented [1][2]. This depth of schedule and neutropenia management data is unmatched by other KSP inhibitors and essential for studies optimizing antimitotic dosing strategies [1].

Mechanistic Studies of Allosteric Versus ATP-Competitive Eg5 Inhibition

Litronesib is the appropriate tool compound for comparative mechanistic studies of allosteric Eg5 inhibition versus ATP-competitive KSP targeting. Litronesib binds allosterically to Eg5, whereas filanesib acts as an uncompetitive inhibitor with respect to ATP and noncompetitive with respect to tubulin [1][2]. Litronesib at 25 nM induces mitotic cell death that requires sustained spindle assembly checkpoint activation, a cellular dependency that may differ from ATP-competitive KSP inhibitors [1]. Researchers investigating resistance mechanisms, combination therapy rationales, or differential effects on mitotic progression should select litronesib specifically for its allosteric binding mode and SAC-dependent killing profile [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Litronesib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.